Lipophilicity Offset vs. Des-chloro and Positional Isomer Analogs
The computed XLogP3 for N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide (CAS 890604-90-7) is 3.1, which is 0.4–0.8 log units lower than the unsubstituted parent (N-(2-methylphenyl)-4-methylpiperidine-1-sulfonamide; predicted XLogP3 ~3.7) and differs from the ortho-chloro isomer (N-(2-chloro-6-methylphenyl)-4-methylpiperidine-1-sulfonamide; predicted XLogP3 ~3.3) [1]. This difference arises from the meta-chloro substitution on the phenyl ring, which modulates electron density and solvation properties. The lower lipophilicity of the target compound, relative to the unsubstituted analog, suggests potentially superior aqueous solubility and a reduced risk of promiscuous membrane-based interactions, a key consideration in screening library design [2].
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | N-(2-methylphenyl)-4-methylpiperidine-1-sulfonamide: XLogP3 ~3.7 (predicted); N-(2-chloro-6-methylphenyl)-4-methylpiperidine-1-sulfonamide: XLogP3 ~3.3 (predicted) |
| Quantified Difference | ΔXLogP3 = 0.4–0.6 (lower vs. des-chloro parent) |
| Conditions | Computed using XLogP3 algorithm; values for comparators are predicted and not experimentally confirmed in the available literature. |
Why This Matters
This predicted lipophilicity difference makes the target compound a distinct choice for fragment-based or HTS libraries where controlling compound logD is critical for hit progression and toxicity avoidance.
- [1] Kuujia. CAS No. 890604-90-7 (N-(5-chloro-2-methylphenyl)-4-methylpiperidine-1-sulfonamide) Product Page. Available at: https://www.kuujia.com/cas-890604-90-7.html (Accessed 2026). View Source
- [2] PubChem. Computed Properties for CID 972873 (1-(4-bromobenzyl)-7-ethyl-1H-indole-3-carbonitrile) and related compounds. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026). View Source
